2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Description

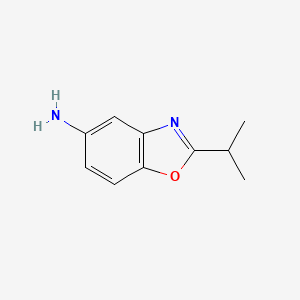

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-propan-2-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRDNWDYUJHLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640798 | |

| Record name | 2-(Propan-2-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016776-39-8 | |

| Record name | 2-(Propan-2-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Propan 2 Yl 1,3 Benzoxazol 5 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-(propan-2-yl)-1,3-benzoxazol-5-amine provides distinct signals corresponding to the isopropyl substituent and the aromatic protons of the benzoxazole (B165842) core.

Isopropyl Group: The isopropyl moiety gives rise to two characteristic signals. A septet is expected for the single methine proton (-CH), resulting from coupling with the six equivalent methyl protons. These six methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton. docbrown.info

Aromatic Protons: The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the aromatic protons. The amine group at the C5 position is an electron-donating group, which typically shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to unsubstituted benzoxazole. The proton at C4 would likely appear as a doublet, coupled to the H-6 proton. The H-6 proton would be a doublet of doublets, and the H-7 proton would appear as a doublet. nih.gov

Amine Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. pdx.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH₃ | ~1.4 | Doublet | ~7.0 |

| Isopropyl -CH | ~3.2 | Septet | ~7.0 |

| Amine -NH₂ | Variable (e.g., 3.5 - 5.0) | Broad Singlet | N/A |

| Aromatic H-6 | ~6.8 | Doublet of Doublets | J ≈ 8.5, 2.2 |

| Aromatic H-4 | ~6.9 | Doublet | J ≈ 2.2 |

| Aromatic H-7 | ~7.3 | Doublet | J ≈ 8.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected.

Isopropyl Carbons: The isopropyl group will show two signals: one for the two equivalent methyl carbons (-CH₃) at a higher field and one for the methine carbon (-CH) at a lower field. docbrown.infodocbrown.info

Benzoxazole Core Carbons: The seven carbons of the benzoxazole ring system will have characteristic chemical shifts. The C2 carbon, bonded to the nitrogen and oxygen heteroatoms and the isopropyl group, is expected to resonate at a significantly downfield position, typically in the range of 160-165 ppm. nih.gov The carbons directly attached to the heteroatoms (C3a and C7a) also show distinct shifts. The chemical shifts of the benzene ring carbons (C4, C5, C6, C7) are influenced by the fused oxazole (B20620) ring and the amine substituent. The C5 carbon, bearing the amino group, will be significantly shielded. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~22 |

| Isopropyl -CH | ~30 |

| C7 | ~110 |

| C4 | ~112 |

| C6 | ~115 |

| C7a | ~141 |

| C5 | ~145 |

| C3a | ~151 |

| C2 | ~167 |

Advanced NMR Techniques for Heterocyclic Systems

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are crucial for definitive structural confirmation of complex heterocyclic systems like benzoxazoles. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would be used to confirm the coupling between the isopropyl methine and methyl protons, as well as to trace the connectivity of the aromatic protons (H-4, H-6, H-7) on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

N-H Vibrations: The primary amine group (-NH₂) is identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region.

C-H Vibrations: Aliphatic C-H stretching from the isopropyl group is expected just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

C=N and C=C Vibrations: The C=N stretching vibration of the oxazole ring and the C=C stretching vibrations of the aromatic ring typically occur in the 1500-1650 cm⁻¹ region. esisresearch.org

C-O-C Vibrations: The characteristic asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the oxazole ring are expected in the 1050-1250 cm⁻¹ range. esisresearch.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Isopropyl Group | 2850 - 2970 |

| C=N Stretch | Oxazole Ring | 1610 - 1640 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| C-O-C Asymmetric Stretch | Oxazole Ring | 1200 - 1250 |

| C-O-C Symmetric Stretch | Oxazole Ring | 1050 - 1080 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is characterized by the wavelength of maximum absorbance (λmax).

The electronic spectrum of this compound is dominated by π → π* transitions associated with the conjugated benzoxazole system. The presence of the amino group at the C5 position, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted benzoxazole parent compound. up.ac.za This shift occurs because the lone pair of electrons on the amine nitrogen extends the conjugation of the π-system. The UV spectra of similar benzoxazole derivatives show intense absorption bands in the UVA and UVB regions (280-400 nm). scielo.brscirp.org

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~280 - 290 | π → π | Benzoxazole Ring |

| ~330 - 350 | π → π | Extended Conjugated System (with -NH₂) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FTICR) can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). embopress.orgnih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass.

For a target molecule like this compound (C₁₀H₁₂N₂O), the theoretical exact mass of its protonated form ([M+H]⁺) is calculated to be 177.10224. An experimental HRMS measurement yielding an m/z value extremely close to this theoretical mass provides strong evidence for the proposed molecular formula, effectively ruling out other combinations of atoms that might have the same nominal mass.

In the synthesis of novel benzoxazole derivatives, HRMS is routinely used to validate the structures of the final products. dergipark.org.trnih.gov The comparison between the calculated and experimentally found m/z values serves as a critical checkpoint in the characterization process.

Table 1: Representative HRMS Data for Benzoxazole Derivatives

| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₁₀H₁₂N₂O | 177.10224 | Hypothetical Data | - |

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-(dimethylamino)propanamide | C₁₉H₂₁ClN₄O₂ | 389.14258 | 389.1426 | nih.gov |

| 2-((5-Fluoro-1H-indol-3-yl)methyl)benzo[d]oxazole | C₁₆H₁₁FN₂O | 267.09284 | 267.0928 | nih.gov |

| N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-fluorobenzamide | C₂₀H₁₃FN₂O₂ | 345.10341 | 345.1034 | nih.gov |

X-ray Diffraction Studies for Crystalline Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, offering an unparalleled view of the molecule's structure.

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for obtaining an absolute molecular structure. The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the precise positions of atoms in the crystal lattice can be determined. semanticscholar.orgresearchgate.net

Numerous studies on benzoxazole derivatives have utilized SC-XRD to unambiguously confirm their synthesized structures. nih.govnih.govcore.ac.uk This analysis reveals key structural features, such as the planarity of the benzoxazole ring system and the conformation of its substituents. researchgate.netnih.gov The data obtained, including the crystal system, space group, and unit cell dimensions, are crucial for understanding the solid-state packing and intermolecular forces, such as hydrogen bonding and π-π stacking, which govern the material's properties. researchgate.net

Table 2: Crystallographic Data for Representative Benzoxazole and Related Heterocyclic Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | Triclinic | P-1 | 7.022(2) | 8.868(2) | 11.531(3) | 81.39(2) | 87.89(2) | 75.14(2) | nih.gov |

| 2-(4-Aminophenyl)-1,3-benzoxazole | Orthorhombic | Pca2₁ | 18.067(4) | 5.890(1) | 9.544(2) | 90 | 90 | 90 | researchgate.net |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.501 | 98.618 | 103.818 | mdpi.com |

While SC-XRD provides the detailed structure from a perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze the bulk properties of a solid sample. In PXRD, a monochromatic X-ray beam is directed at a finely ground powder of the material. Since the crystallites are randomly oriented, the beam produces a diffraction pattern characterized by a series of peaks at specific angles (2θ).

The resulting diffractogram serves as a fingerprint for the crystalline solid. Sharp, well-defined peaks in the PXRD pattern are indicative of a highly crystalline material, whereas a broad, diffuse hump suggests an amorphous (non-crystalline) nature. PXRD is instrumental in confirming that the bulk of a synthesized batch possesses the same crystalline form as the single crystal used for SC-XRD analysis. It is also a key technique for identifying different crystalline forms (polymorphs) of a compound, which can have significant differences in physical properties.

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This method is used to verify the empirical formula of a synthesized molecule. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. researchgate.net

For a successful characterization, the experimental values should be in close agreement with the calculated values, typically within a ±0.4% margin. This agreement provides strong corroborating evidence, alongside spectroscopic data, for the compound's identity and purity. nih.govjocpr.com For this compound (C₁₀H₁₂N₂O), the theoretical elemental composition would be C, 68.16%; H, 6.86%; and N, 15.90%.

Table 3: Representative Elemental Analysis Data for Benzoxazole Derivatives

| Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₁₀H₁₂N₂O | C | 68.16 | Hypothetical Data | - |

| (this compound) | H | 6.86 | Hypothetical Data | - |

| N | 15.90 | Hypothetical Data | - | |

| C₁₉H₂₀ClN₃O₂ | C | 63.77 | 63.74 | nih.gov |

| H | 5.63 | 5.62 | nih.gov | |

| N | 11.74 | 11.75 | nih.gov | |

| C₁₆H₁₁F₂N₃O₂S | C | 55.33 | 55.30 | dergipark.org.tr |

| H | 3.19 | 3.21 | dergipark.org.tr | |

| N | 12.10 | 12.13 | dergipark.org.tr |

Computational and Theoretical Investigations of 2 Propan 2 Yl 1,3 Benzoxazol 5 Amine and Analogues

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry, offering a balance of accuracy and computational efficiency for investigating the molecular and electronic properties of various chemical systems. mdpi.commdpi.com In the study of heterocyclic compounds like 2-(propan-2-yl)-1,3-benzoxazol-5-amine and its analogues, DFT methods provide profound insights into their behavior. These theoretical approaches are crucial for predicting and interpreting molecular structure, reactivity, and spectroscopic characteristics, thereby guiding the design and synthesis of new functional materials. mdpi.commdpi.com This section details the application of DFT to elucidate the structural parameters, electronic behavior, and reactivity of the title compound and related benzoxazole (B165842) derivatives.

Geometry Optimization and Structural Parameter Analysis (Bond Lengths, Bond Angles, Dihedral Angles)

A fundamental step in computational chemistry involves geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For benzoxazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model the molecular structure in the ground state. nih.gov The resulting optimized geometry provides critical structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. nih.govresearchgate.net

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2=N3 | ~1.30 Å |

| Bond Length | C-O (oxazole ring) | ~1.37 Å |

| Bond Length | C-N (oxazole ring) | ~1.39 Å |

| Bond Angle | O1-C2-N3 | ~115° |

| Bond Angle | C2-N3-C4 | ~105° |

| Dihedral Angle | O1-C7-C6-C5 | ~0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For benzoxazole derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. In many benzoxazole analogues, the HOMO is typically localized over the electron-rich benzene (B151609) and amine moieties, while the LUMO is distributed over the oxazole (B20620) ring and any electron-withdrawing substituents. nih.gov This separation of FMOs is characteristic of intramolecular charge transfer (ICT) upon electronic excitation. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Benzoxazole Analogues Note: Values are illustrative and based on data for various benzoxazole derivatives reported in the literature.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzoxazole Derivative 1 | -5.80 | -2.07 | 3.73 |

| Benzoxazole Derivative 2 | -6.15 | -1.55 | 4.60 |

| Benzoxazole Derivative 3 | -5.95 | -2.70 | 3.25 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stabilization Energies

In the context of benzoxazole derivatives, NBO analysis reveals significant electron delocalization within the fused ring system. nih.gov Key interactions often include π→π* and n→π* transitions. For example, lone pairs on the oxygen and nitrogen atoms can donate electron density into the antibonding orbitals of the aromatic system, contributing to its stability. The magnitude of the stabilization energies helps to elucidate the electronic communication between different parts of the molecule, such as between an electron-donating amine group and the benzoxazole core. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, offering crucial information about its reactivity and intermolecular interaction sites. wolfram.com The MEP map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potential values. mdpi.comphyschemres.org Typically, red-colored regions represent the most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue-colored regions denote the most positive potential, highlighting electron-deficient areas prone to nucleophilic attack. Green areas represent neutral or zero potential. wolfram.com

For benzoxazole derivatives, MEP maps characteristically show negative potential (red) localized around the electronegative oxygen and nitrogen atoms of the oxazole ring. mdpi.comresearchgate.net These sites are the primary centers for hydrogen bonding and coordination. Positive potential (blue) is often found around the hydrogen atoms of the amine group and the aromatic rings, indicating their susceptibility to interaction with nucleophiles. mdpi.com The MEP surface is thus an invaluable tool for predicting how a molecule will interact with other molecules, including biological receptors. nih.gov

Calculation of Global and Local Reactivity Descriptors (e.g., Electronegativity, Chemical Potential, Global Hardness, Softness, Electrophilicity, Nucleophilicity, Fukui Functions)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a set of global and local descriptors. These descriptors are derived from the variations in energy with respect to the number of electrons.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Global Hardness (η): Measures the resistance to charge transfer. It is related to the HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

Local Reactivity Descriptors identify the most reactive sites within a molecule. The most prominent local descriptor is the Fukui function (f(r)) . komorowski.edu.plnih.gov It indicates the change in electron density at a specific point when an electron is added to or removed from the system. There are three types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron).

f-(r): For electrophilic attack (removal of an electron).

f0(r): For radical attack.

By calculating these descriptors for benzoxazole analogues, researchers can predict their reactivity patterns and identify specific atoms or regions most likely to participate in chemical reactions. researchgate.netkomorowski.edu.pl

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic properties, which serves as a powerful complement to experimental characterization. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, from which 1H and 13C NMR chemical shifts can be predicted. researchgate.net These theoretical spectra often show good correlation with experimental data, aiding in the structural elucidation of complex molecules. nih.gov

IR Spectroscopy: DFT can compute the vibrational frequencies and corresponding infrared (IR) intensities of a molecule. nih.gov The calculated vibrational modes can be assigned to specific functional groups, helping to interpret experimental IR spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to achieve better agreement.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.comnih.gov It calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. mdpi.comnih.gov These calculations are essential for understanding the electronic structure and photophysical properties of benzoxazole derivatives, which are often explored for applications in optical materials. mdpi.commdpi.comscielo.br

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD provides detailed information on conformational changes, thermodynamics, and the dynamics of molecular interactions.

Excited-state molecular dynamics simulations are crucial for understanding the photochemistry and photophysics of molecules. For benzoxazole derivatives, these simulations can elucidate the mechanisms of processes that occur after the absorption of light, such as fluorescence and photochemical reactions.

Comprehensive theoretical studies on bis(benzoxazole)-based overcrowded alkenes have utilized excited-state MD simulations to understand their dynamic behavior. diva-portal.org These simulations, combined with DFT calculations, have shown that the photochemical E-Z isomerization of the central double bond is a directional process, leading to a mixture of metastable isomers. diva-portal.org This transformation is fundamental to the function of light-driven molecular motors. diva-portal.org The excited-state decay of parent oxazole in the gas phase has been shown to be an ultrafast process involving ring-opening and ring-closure, with the cleavage of the O–C bond leading to nitrile ylide and azirine intermediates. researchgate.net Theoretical modeling of 2-(2'-hydroxyphenyl)benzoxazole and its derivatives using time-dependent density functional theory (TD-DFT) has been employed to study their two-photon absorption spectra, revealing that transitions to higher excited states, which are weak in one-photon absorption, become significant. dnu.dp.ua

Ground-state MD simulations investigate the conformational evolution of molecules under thermal conditions. These simulations are essential for understanding the stability of different conformers and the energy barriers for their interconversion.

In the study of bis(benzoxazole)-based overcrowded alkenes, ground-state MD simulations at the GFN2-xTB level were used to track the conformational evolution following internal conversion from the excited state. diva-portal.org The simulations, running for 10 picoseconds, monitored the dihedral angle associated with the C=C bond rotation, revealing how the population splits into distinct conformational streams over time. diva-portal.org These simulations, alongside DFT calculations and NMR studies, helped to map the various possible pathways for thermal helix inversions and single bond rotations that connect the stable and metastable conformers. acs.org Such computational approaches are vital for understanding the complex interplay of different molecular motions. diva-portal.org For benzimidazole and benzothiazole derivatives, which are structurally related to benzoxazoles, MD simulations have been used to assess the stability of ligand-protein complexes, showing stable RMSD and radius of gyration (rGyr) values over simulation times of up to 30 nanoseconds. nih.gov

| Simulation Type | System Studied | Key Finding | Computational Method | Reference |

|---|---|---|---|---|

| Excited-State MD | Bis(benzoxazole)-based overcrowded alkene | Photochemical E-Z isomerization is directional, leading to metastable isomers. | DFT/TD-DFT | diva-portal.org |

| Excited-State MD | Parent oxazole | Ultrafast decay via ring-opening (O-C bond cleavage) and ring-closure. | CASPT2/CASSCF | researchgate.net |

| Ground-State MD | Bis(benzoxazole)-based overcrowded alkene | Elucidation of conformational evolution and pathways for thermal helix inversion. | GFN2-xTB | diva-portal.org |

| Ground-State MD | Benzimidazole/Benzothiazole-protein complexes | Demonstrated stability of ligand binding in complex with SARS-CoV-2 proteins. | Not specified | nih.gov |

Solvation Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence the electronic structure, stability, and reactivity of a molecule. Computational methods, particularly those using polarizable continuum models (PCM), are employed to simulate these solvent effects and predict how properties like absorption spectra, fluorescence, and reaction energetics change in different media. researchgate.netresearchgate.net

Studies on benzoxazole derivatives have shown that their absorption and fluorescence spectra are highly sensitive to solvent polarity. researchgate.net For instance, 2-(p-Dimethylaminostyryl)benzoxazole exhibits highly solvatochromic fluorescence spectra, indicating a very polar excited state. researchgate.net This strong dependence on solvent polarity is characteristic of molecules with significant intramolecular charge transfer (ICT) character in the emitting singlet state. researchgate.net Theoretical investigations using DFT and TD-DFT on functionalized benzoxazole-based architectures have demonstrated that both polar and nonpolar solvents induce spectral shifts and modulate the intensity of electronic transitions. mdpi.com In polar solvents like methanol, emission spectra tend to broaden and exhibit more pronounced bathochromic (red) shifts compared to the gas phase, reflecting the stabilization of the excited state by the solvent environment. mdpi.com Computational analyses have also revealed that for some derivatives, the internal reorganization energy decreases as solvent polarity increases, which can influence the rates of non-radiative decay processes. researchgate.net

| Compound/Derivative Class | Property | Observation in Polar Solvents | Reference |

|---|---|---|---|

| 2-(p-Dimethylaminostyryl)benzoxazole | Fluorescence Spectra | Highly solvatochromic, large Stokes shift. | researchgate.net |

| Derivatives with D-π-A architecture | Emission Spectra | Broadened spectra and pronounced bathochromic shifts. | mdpi.com |

| Derivatives with N,N-dimethylaniline group | Internal Reorganization Energy | Decreases with increasing solvent polarity. | researchgate.net |

| General Benzoxazole Derivatives | Absorption Spectra | Red-shifts and intensification of absorption curves. | mdpi.com |

Computational Elucidation of Reaction Mechanisms and Transformation Pathways

Computational chemistry provides powerful tools to map out the intricate details of chemical reactions, including the identification of transition states and intermediate structures. rsc.org This allows for a comprehensive understanding of reaction kinetics and mechanisms.

For benzoxazole systems, computational studies have shed light on various transformation pathways. For example, the mechanism of hydrolysis for simple benzoxazoles under acidic conditions has been investigated. rsc.org These studies show that the reaction proceeds via nucleophilic attack on the conjugate acid, followed by the fission of the ring's C–O bond in the resulting tetrahedral intermediate. rsc.org At higher acidities, the rate-determining step can change, leading to a retardation of the reaction rate. rsc.org Computational methods have also been applied to understand the synthesis of benzoxazole derivatives. For example, in the synthesis of thiazolidinones from benzoxazole Schiff bases, computational studies can help elucidate the reaction mechanism involving thioglycolic acid. tandfonline.com The field has advanced to model increasingly complex systems, appreciating the significant mechanistic roles of non-covalent interactions and exploring the dynamical features of reaction mechanisms. rsc.org

Theoretical Assessment of Chirality and Conformational Dynamics

The three-dimensional structure of a molecule, including its conformation and chirality, is fundamental to its function, particularly in biological systems. Theoretical calculations are instrumental in assessing the conformational landscape of flexible molecules like 2-substituted benzoxazoles.

Studies combining X-ray crystallography with molecular mechanics (MM) calculations have been used to investigate the stereochemistry of 2-substituted benzoxazole derivatives. nih.gov These studies reveal preferred conformations, such as the trans configuration between a chlorophenyl group and the benzoxazole moiety with respect to a central hydrazone moiety in one compound, and a cisoid conformation between a cyano group and the benzoxazole nitrogen in another. nih.gov For bis(benzoxazole)-based systems, DFT calculations have identified multiple stable conformers arising from rotation about the single bonds that connect the benzoxazole units to a central axle. acs.org These computational models can predict the relative stability of different conformers and the energy barriers for their interconversion, providing a detailed understanding of the molecule's conformational dynamics. acs.org Such analyses are critical for designing molecules with specific shapes and dynamic properties, for instance, in the development of molecular machinery. diva-portal.org

Computational Investigation of Ligand-Target Interactions and Reactivity Profiles

Understanding how a molecule interacts with a biological target is a cornerstone of drug discovery and medicinal chemistry. Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are widely used to predict and analyze these interactions for benzoxazole derivatives. tandfonline.comresearchgate.net

Molecular docking studies have been employed to investigate the binding of benzoxazole derivatives to various protein targets. For example, benzoxazoles synthesized from thymoquinone showed strong binding affinities toward Akt and NF-κB proteins, which are implicated in cancer cell proliferation. researchgate.net In another study, novel benzoxazole derivatives were docked into the active site of the DNA gyrase enzyme, suggesting that their antibacterial activity could be linked to the inhibition of this target. nih.gov These simulations can identify key interactions, such as hydrogen bonds and stacking interactions, that stabilize the ligand-target complex. For instance, 2-aminobenzoxazole derivatives designed as ligands for the hepatitis C virus (HCV) IRES RNA were studied computationally, revealing that the benzoxazole scaffold engages in base stacking and hydrogen bonding with a guanosine residue. ucsd.edu The reactivity profiles of these compounds can also be assessed, with QSAR studies suggesting that the presence of electron-withdrawing or electron-releasing groups at specific positions can significantly enhance biological activity. researchgate.net

| Benzoxazole Analogue | Biological Target | Computational Method | Key Predicted Interaction/Finding | Reference |

|---|---|---|---|---|

| Thymoquinone-derived benzoxazoles | Akt and NF-κB proteins | Molecular Docking | Strong binding affinities, suggesting antitumor potential. | researchgate.net |

| 2-Aminobenzoxazole derivatives | HCV IRES RNA | Molecular Modeling | Base stacking and hydrogen bonding with G110 residue. | ucsd.edu |

| 2-Substituted benzoxazoles | DNA Gyrase | Molecular Docking | Inhibition of DNA gyrase proposed as mechanism for antibacterial activity. | nih.gov |

| Piperazine-containing benzoxazoles | CYP1A1 Enzyme | Molecular Docking | Interaction modes investigated to explain anticancer mechanism. | nih.gov |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-(2'-hydroxyphenyl)benzoxazole |

| 2-(p-Dimethylaminostyryl)benzoxazole |

| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole |

| 2-[(arylidene) cyanomethyl] benzoxazoles |

| 2-(benzoxazol-2-ylthio)acetohydrazide |

| ethyl 2-(benzoxazol-2-ylthio)acetate |

| 2-mercapto benzoxazole |

| 2-phenylbenzoxazole |

| 2-(p-tolyl) benzoxazole |

| 2,5-bis(2-benzoxazolyl)phenol |

| 2,5-bis(2-benzoxazolyl)hydroquinone |

| 2-phenacylbenzoxazole |

| 2,4-diaminophenol-hydrochloride |

| p-chlorophenyl acetic acid |

| 5-amino-2-(p-chlorobenzyl)-benzoxazole |

| 3-chloropropionylchloride |

| 5-[3-chloropropanamido]-2-(p-chlorobenzyl)-benzoxazole |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole |

| N-(6-aminobenzothiazol-2-yl)-2-methoxybenzamide |

| N-(6-aminobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride |

| 4-aminobenzoic acid |

| 2-aminophenol (B121084) |

| 2-(4-Aminophenyl)-1,3-benzoxazole |

| 2-(Benzo[d]oxazol-2-ylthio)-N-(3-chloro-2-oxo-4-substituted azetidin-1-yl)acetamide |

Organic Transformations and Synthetic Applications of 5 Aminobenzoxazoles

Derivatization Strategies at the 5-Amino Group of Benzoxazoles

The primary aromatic amino group at the C-5 position of the benzoxazole (B165842) ring is a versatile functional group that readily participates in numerous nitrogen-centered reactions. This reactivity is central to its use as a scaffold in medicinal chemistry and materials science, allowing for the systematic modification of its properties.

The nucleophilic character of the 5-amino group facilitates straightforward reactions with electrophilic acylating and sulfonylating agents.

Acylation: The reaction of 2-(propan-2-yl)-1,3-benzoxazol-5-amine with various acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields the corresponding N-(benzoxazol-5-yl)amides. This transformation is fundamental for generating libraries of compounds with diverse amide functionalities. nih.gov The reaction is typically high-yielding and tolerates a wide range of functional groups on the acylating partner.

Sulfonamide Formation: Similarly, the 5-amino group reacts readily with sulfonyl chlorides to form sulfonamides. This reaction is a cornerstone in medicinal chemistry for synthesizing compounds with a wide array of biological activities. researchgate.net The synthesis is generally achieved by reacting the 5-aminobenzoxazole with a substituted arylsulfonyl chloride in an inert solvent, often in the presence of a base like pyridine to neutralize the HCl byproduct. researchgate.net Studies on related 5-aminobenzoxazole cores have shown that this method is robust for producing diverse sulfonamide libraries. researchgate.net

| Reagent | Product Type | General Conditions |

| Acetyl Chloride | Amide | Pyridine, CH₂Cl₂, 0 °C to rt |

| Benzoyl Chloride | Amide | Triethylamine, THF, 0 °C to rt |

| Benzenesulfonyl Chloride | Sulfonamide | Pyridine, DCM, rt |

| p-Toluenesulfonyl Chloride | Sulfonamide | Pyridine, DCM, rt |

Alkylation: Direct N-alkylation of the 5-amino group can be achieved by reaction with alkyl halides. However, this reaction can sometimes suffer from issues of over-alkylation, leading to mixtures of secondary and tertiary amines. To achieve controlled mono-alkylation, reductive amination is a more effective strategy. This involves the condensation of the 5-aminobenzoxazole with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Arylation: The introduction of aryl or heteroaryl substituents at the 5-amino position is most effectively accomplished through transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. enamine.netnih.gov This palladium-catalyzed reaction couples the 5-aminobenzoxazole with an aryl halide (bromide, iodide, or triflate) in the presence of a suitable phosphine (B1218219) ligand and a base. nih.govbeilstein-journals.org The choice of ligand is critical for reaction efficiency and scope. This methodology allows for the synthesis of a wide range of N-aryl-5-aminobenzoxazoles, which are important substructures in many biologically active molecules. beilstein-journals.org

| Reaction Type | Reagents | Catalyst/Conditions | Product |

| N-Arylation | Aryl Bromide | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | N-Aryl-2-(propan-2-yl)-1,3-benzoxazol-5-amine |

| N-Arylation | Aryl Chloride | Pd(OAc)₂, XPhos, K₃PO₄, Dioxane, 110 °C | N-Aryl-2-(propan-2-yl)-1,3-benzoxazol-5-amine |

The primary amino group of this compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or toluene, often with acid catalysis (e.g., a drop of acetic acid) and removal of water to drive the equilibrium towards the product. These imines are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

Functionalization at the 2-Position of the Benzoxazole Ring

While the 5-amino group is the primary site for derivatization, the 2-position of the benzoxazole ring is another key site for introducing diversity. However, post-synthetic modification of an existing alkyl group, such as the isopropyl substituent in this compound, is synthetically challenging. Direct C-H functionalization of the isopropyl group is often unselective and difficult to control.

Therefore, functionalization at the 2-position is most effectively achieved during the initial synthesis of the benzoxazole ring system. The standard and most versatile method for constructing 2-substituted benzoxazoles is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative (e.g., acid chloride, ester, or amide). nih.govsioc-journal.cnmdpi.com By choosing a carboxylic acid that already contains the desired functional group, a wide variety of 2-substituted-5-aminobenzoxazoles can be prepared. For instance, reacting 2,4-diaminophenol (B1205310) with a functionalized carboxylic acid under dehydrating conditions (e.g., using polyphosphoric acid (PPA) or methanesulfonic acid) provides a direct route to the desired 2-substituted scaffold. researchgate.net

| 2-Aminophenol Precursor | Carboxylic Acid/Derivative | Product |

| 2,4-Diaminophenol | Isobutyric Acid | This compound |

| 2,4-Diaminophenol | 4-Chlorobenzoic Acid | 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine |

| 2,4-Diaminophenol | Cyclohexanecarboxylic Acid | 2-Cyclohexyl-1,3-benzoxazol-5-amine |

Regioselective Modifications and Controlled Functionalization of the Benzoxazole Core

The benzoxazole core itself can undergo functionalization, and the regioselectivity of these reactions is governed by the electronic nature of the existing substituents. The 5-amino group is a potent electron-donating group, which strongly activates the benzene (B151609) portion of the heterocycle towards electrophilic aromatic substitution. As an activating ortho-, para-director, it directs incoming electrophiles primarily to the C-4 and C-6 positions.

Halogenation: The reaction of 5-aminobenzoxazoles with electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is expected to proceed regioselectively at the positions ortho to the amino group (C-4 and C-6). nih.gov The reaction conditions can be tuned to favor mono- or di-halogenation. For instance, treatment with one equivalent of NBS in a polar solvent like DMF or acetonitrile (B52724) at room temperature would likely yield 4-bromo-2-(propan-2-yl)-1,3-benzoxazol-5-amine as the major product, with some formation of the 6-bromo isomer.

Nitration: Nitration of the activated benzoxazole ring can be achieved using mild nitrating agents, such as nitric acid in acetic anhydride (B1165640). semanticscholar.org The powerful directing effect of the 5-amino group would again favor substitution at the C-4 and C-6 positions. It is often necessary to first protect the amino group as an amide to prevent its oxidation under the reaction conditions and to moderate its activating influence. For unsubstituted benzoxazole, nitration typically occurs at the 5- or 6-positions. researchgate.net

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo- and 6-bromo-2-(propan-2-yl)-1,3-benzoxazol-5-amine |

| Nitration (on N-acetyl derivative) | HNO₃ / H₂SO₄ | N-(4-Nitro- and 6-nitro-2-(propan-2-yl)-1,3-benzoxazol-5-yl)acetamide |

Development of Novel Heterocyclic Libraries Utilizing 5-Aminobenzoxazoles as Building Blocks

5-Aminobenzoxazoles are highly valuable building blocks for the construction of diverse chemical libraries for high-throughput screening in drug discovery. beilstein-journals.org The synthetic handles at the 5-amino position and, through precursor selection, at the 2-position allow for the generation of large numbers of analogues from a common core structure. This approach, often referred to as diversity-oriented synthesis, is crucial for exploring SAR. lookchem.comrsc.org

By combining a set of 5-aminobenzoxazole cores with a diverse collection of reactants (e.g., acyl chlorides, sulfonyl chlorides, aryl halides, aldehydes), combinatorial libraries can be rapidly assembled. nih.gov Solid-phase synthesis methodologies have also been developed to streamline this process, where the benzoxazole scaffold is attached to a resin, allowing for sequential reactions and purifications to be performed efficiently. acs.org For example, a library can be generated by first synthesizing a small set of 2-substituted-5-nitrobenzoxazoles. The nitro group is then reduced to the amine on the solid support, which is subsequently reacted with a panel of different acid chlorides and isocyanates to produce a library of 5-amido and 5-ureido substituted benzoxazoles. acs.org This strategy highlights the power of the 5-aminobenzoxazole scaffold in generating novel and structurally diverse heterocyclic libraries for biological evaluation. lookchem.comacs.org

Strategic Incorporation into Multi-component Reactions

The strategic use of 5-aminobenzoxazole derivatives, including this compound, in multi-component reactions (MCRs) represents a highly efficient approach to the synthesis of complex heterocyclic scaffolds. MCRs, by their nature, combine three or more reactants in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This methodology offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity, making it a cornerstone of modern green and medicinal chemistry. researchgate.netnih.gov

The reactivity of 5-aminobenzoxazoles in MCRs is primarily dictated by the nucleophilic character of the exocyclic amino group at the C5 position and the endocyclic nitrogen atom of the benzoxazole ring system. clockss.org These two nucleophilic centers allow the molecule to act as a versatile 1,3-binucleophile, enabling its participation in a variety of cyclization and condensation cascades. clockss.org The specific reaction pathways and resulting products can be modulated by carefully selecting the reaction partners and conditions. frontiersin.orgnih.gov

A prominent example of the strategic incorporation of aminoazoles in MCRs is the Biginelli reaction and its variations. clockss.org In a typical Biginelli-type reaction, a 5-aminobenzoxazole can react with an aldehyde and a β-ketoester or another active methylene (B1212753) compound to yield fused pyrimidine (B1678525) derivatives. The reaction is believed to proceed through the initial formation of an imine from the aldehyde and the 5-amino group, which is then attacked by the enolate of the active methylene compound, followed by cyclization involving the endocyclic nitrogen.

The following table illustrates a representative Biginelli-type multi-component reaction involving a generic 5-aminobenzoxazole.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product Type |

| 5-Aminobenzoxazole | Aromatic Aldehyde | Ethyl Acetoacetate | Lewis Acid (e.g., InCl₃) | Acetonitrile | Dihydropyrimidinobenzoxazole |

| 5-Aminobenzoxazole | Benzaldehyde (B42025) | Dimedone | Protic Acid (e.g., HCl) | Ethanol | Tetrahydrobenzoxazoloquinazolinone |

| 5-Aminobenzoxazole | 4-Chlorobenzaldehyde | Malononitrile | Base (e.g., Piperidine) | DMF | Aminobenzoxazolopyridine |

Furthermore, 5-aminobenzoxazoles can be strategically employed in isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govbeilstein-journals.orgnih.gov In an Ugi four-component reaction (U-4CR), a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a dipeptide-like product. mdpi.com When a 5-aminobenzoxazole is used as the amine component, the resulting Ugi product bears the benzoxazole moiety, which can be a precursor for further intramolecular cyclization reactions to generate more complex, polycyclic systems. beilstein-journals.org

The general mechanism of the Ugi reaction involves the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, followed by the nucleophilic attack of the carboxylate anion to form an intermediate that rearranges to the final α-acylamino amide product. mdpi.com

The strategic selection of the other components in an Ugi reaction with a 5-aminobenzoxazole allows for the introduction of diverse functional groups and the construction of libraries of compounds with potential biological activities.

Below is a data table outlining a hypothetical Ugi reaction involving a 5-aminobenzoxazole derivative.

| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Solvent | Product |

| This compound | Isobutyraldehyde (B47883) | Acetic Acid | tert-Butyl isocyanide | Methanol | α-(Acetylamino)-N-(2-(propan-2-yl)-1,3-benzoxazol-5-yl)-3-methyl-N-(tert-butyl)butanamide |

| This compound | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | Trifluoroethanol | N-(2-(Propan-2-yl)-1,3-benzoxazol-5-yl)-N-cyclohexyl-2-phenyl-2-(benzoylamino)acetamide |

The versatility of 5-aminobenzoxazoles in MCRs also extends to reactions with dicarbonyl compounds and other electrophiles, leading to the synthesis of a wide array of fused heterocyclic systems. frontiersin.orgnih.gov The ability to control the reaction pathways by modifying reaction conditions such as catalysts and solvents makes these compounds valuable building blocks in diversity-oriented synthesis. frontiersin.orgnih.gov The strategic incorporation of the this compound scaffold into these reactions provides a direct route to novel and complex molecules with potential applications in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Propan-2-yl)-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzoxazole precursors and isopropylamine derivatives. Key steps include cyclization under acidic or thermal conditions. For example, nucleophilic substitution at the benzoxazole core with propan-2-amine can yield the target molecule. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields . Characterization via -/-NMR and FT-IR is critical to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Use desiccants like silica gel to prevent hydrolysis of the benzoxazole ring. Always conduct stability tests via HPLC before and after long-term storage .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : -/-NMR to confirm substituent positions and purity (>95% by -NMR integration).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : For unambiguous structural determination, especially if novel coordination complexes are synthesized (SHELX software is widely used for refinement) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the amine group’s electron density influences binding to metal ions or biological targets. Software like Gaussian or ORCA paired with molecular docking (AutoDock Vina) can simulate interactions with enzymes or receptors .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., ring puckering).

- COSY/NOESY Experiments : To confirm spatial proximity of protons.

- X-ray Diffraction : Resolve ambiguities in substituent orientation .

Q. How does the isopropyl group influence the compound’s fluorescence properties compared to aryl-substituted benzoxazoles?

- Methodological Answer : The isopropyl group enhances steric hindrance, reducing π-π stacking and aggregation-caused quenching (ACQ). Compare fluorescence quantum yields (measured via integrating sphere) with analogues like 2-(4-aminophenyl)-1,3-benzoxazol-5-amine. Solvatochromic studies in polar/nonpolar solvents can reveal intramolecular charge transfer (ICT) effects .

Q. What are the challenges in synthesizing coordination complexes with this compound, and how are they addressed?

- Methodological Answer : The amine and benzoxazole N-atoms act as bidentate ligands. Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.